Tetraethylammonium trifluoromethanesulfonate
Overview
Description
Tetraethylammonium trifluoromethanesulfonate is an organic salt with the chemical formula C9H20F3NO3S. It is a white to almost white crystalline powder that is highly soluble in polar organic solvents like acetonitrile . This compound is known for its strong acidic properties and is widely used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Tetraethylammonium trifluoromethanesulfonate is known to interact with several targets in the body. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
The compound this compound interacts with its targets by blocking them. This blocking action prevents the normal functioning of these targets, leading to changes in the physiological processes they are involved in .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action on calcium- and voltage-activated potassium channels can disrupt the normal flow of ions across cell membranes, affecting various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. For example, blocking calcium- and voltage-activated potassium channels can affect the electrical activity of cells, potentially leading to changes in muscle contraction, neurotransmission, and other physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. More research is needed to fully understand the impact of these and other environmental factors on the action of this compound .
Preparation Methods
Tetraethylammonium trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction between tetraethylammonium hydrogen sulfate and trifluoromethanesulfonic acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve the use of ethyl trifluoromethanesulfonate and triethylamine . The reaction is carried out in a suitable solvent, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Tetraethylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, where it replaces other functional groups in organic molecules.
Oxidation and Reduction: While it is not commonly used as an oxidizing or reducing agent, it can participate in redox reactions under specific conditions.
Catalysis: It serves as a catalyst in several organic synthesis reactions, particularly in fluorination processes.
Common reagents used in these reactions include trifluoromethanesulfonic acid, ethyl trifluoromethanesulfonate, and various organic solvents . The major products formed depend on the specific reaction conditions and the substrates involved .
Scientific Research Applications
Tetraethylammonium trifluoromethanesulfonate has a wide range of scientific research applications:
Comparison with Similar Compounds
Tetraethylammonium trifluoromethanesulfonate can be compared with other similar compounds, such as:
Tetrabutylammonium trifluoromethanesulphonate: Similar in structure but with butyl groups instead of ethyl groups.
Tetramethylammonium trifluoromethanesulphonate: Contains methyl groups instead of ethyl groups.
Pyridinium trifluoromethanesulphonate: A pyridinium salt with similar trifluoromethanesulphonate anion.
These compounds share similar chemical properties but differ in their physical properties and specific applications. This compound is unique due to its specific ionic interactions and its effectiveness as a catalyst in fluorination reactions .
Properties
IUPAC Name |
tetraethylazanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYNDBTWXJXKN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189452 | |
Record name | Tetraethylammonium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35895-69-3 | |
Record name | Ethanaminium, N,N,N-triethyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35895-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylammonium trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylammonium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a membrane incorporating TEA-TF for high-temperature fuel cells?
A: [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membranes, containing approximately 30 wt% TEA-TF, demonstrate several advantages over pristine Nafion 117 for high-temperature fuel cell applications []:
Q2: How does the structure of the [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membrane contribute to its enhanced properties?
A: The two-step preparation protocol used to create the [Nafion 117 (x-)(TEA(+))(x)/(TEA-TF)(y)] membrane results in a specific nanostructure that contributes to its beneficial properties []:
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